molecular formula C16H29NO B1236728 Herculin

Herculin

Cat. No.: B1236728
M. Wt: 251.41 g/mol
InChI Key: JNPRQUIWDVDHIT-GYIPPJPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Herculin, also known as MYF6 protein, rat or myf-6, belongs to the class of organic compounds known as n-acyl amines. N-acyl amines are compounds containing a fatty acid moiety linked to an amine group through an ester linkage. Thus, this compound is considered to be a fatty amide lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Properties

Molecular Formula

C16H29NO

Molecular Weight

251.41 g/mol

IUPAC Name

(2E,8E)-N-(2-methylpropyl)dodeca-2,8-dienamide

InChI

InChI=1S/C16H29NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h6-7,12-13,15H,4-5,8-11,14H2,1-3H3,(H,17,18)/b7-6+,13-12+

InChI Key

JNPRQUIWDVDHIT-GYIPPJPDSA-N

SMILES

CCCC=CCCCCC=CC(=O)NCC(C)C

Isomeric SMILES

CCC/C=C/CCCC/C=C/C(=O)NCC(C)C

Canonical SMILES

CCCC=CCCCCC=CC(=O)NCC(C)C

melting_point

59-60°C

physical_description

Solid

Synonyms

herculin
herculin protein, human
herculin protein, mouse
herculin protein, rat
human myogenic factor, Myf-6
MRF4
muscle regulatory factor 4
Myf-6
MYF6 protein, human
Myf6 protein, mouse
Myf6 protein, rat
myogenic factor 6
myogenic factor 6 (herculin) protein, human
myogenic factor 6 protein, mouse
myogenic factor 6 protein, rat
myogenic factor, Myf-6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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